molecular formula C19H16ClN3O2 B2828899 1-(4-chlorobenzyl)-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 923678-32-4

1-(4-chlorobenzyl)-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2828899
CAS No.: 923678-32-4
M. Wt: 353.81
InChI Key: YPNMGVPBZOMOTB-UHFFFAOYSA-N
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Description

    Starting Materials: The dihydropyridine intermediate and 6-methyl-2-pyridinecarboxylic acid.

    Reaction Conditions: Coupling reactions, often facilitated by coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine), are used to attach the pyridine moiety to the dihydropyridine core.

  • Final Amidation:

      Starting Materials: The intermediate product from the previous step and an appropriate amine.

      Reaction Conditions: The reaction is typically carried out in the presence of a dehydrating agent like DCC (dicyclohexylcarbodiimide) to form the final carboxamide product.

  • Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorobenzyl)-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    • Formation of the Dihydropyridine Core:

        Starting Materials: Ethyl acetoacetate, ammonium acetate, and an appropriate aldehyde (e.g., 4-chlorobenzaldehyde).

        Reaction Conditions: The mixture is heated under reflux in ethanol to form the dihydropyridine core via a Hantzsch reaction.

    Chemical Reactions Analysis

    Types of Reactions: 1-(4-chlorobenzyl)-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

      Oxidation: The dihydropyridine core can be oxidized to form pyridine derivatives.

      Reduction: The carbonyl group in the dihydropyridine ring can be reduced to form alcohol derivatives.

      Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

    Common Reagents and Conditions:

      Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

      Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

      Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Major Products:

      Oxidation: Pyridine derivatives.

      Reduction: Alcohol derivatives.

      Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

    Scientific Research Applications

    1-(4-chlorobenzyl)-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:

      Chemistry: Used as a building block for synthesizing more complex molecules.

      Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.

      Medicine: Investigated for its pharmacological properties, such as antihypertensive and anti-inflammatory effects.

    Mechanism of Action

    The mechanism of action of 1-(4-chlorobenzyl)-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as ion channels or enzymes. The dihydropyridine core is known to interact with calcium channels, potentially inhibiting calcium influx into cells, which can lead to vasodilation and antihypertensive effects. The chlorobenzyl and pyridine moieties may enhance binding affinity and selectivity towards these targets.

    Comparison with Similar Compounds

      Nifedipine: Another dihydropyridine derivative used as an antihypertensive agent.

      Amlodipine: A widely used calcium channel blocker with a similar dihydropyridine core.

    Comparison: 1-(4-chlorobenzyl)-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to the presence of the chlorobenzyl group, which may confer different pharmacokinetic and pharmacodynamic properties compared to other dihydropyridine derivatives. Its specific substitution pattern can lead to distinct biological activities and potential therapeutic applications.

    Properties

    IUPAC Name

    1-[(4-chlorophenyl)methyl]-N-(6-methylpyridin-2-yl)-2-oxopyridine-3-carboxamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C19H16ClN3O2/c1-13-4-2-6-17(21-13)22-18(24)16-5-3-11-23(19(16)25)12-14-7-9-15(20)10-8-14/h2-11H,12H2,1H3,(H,21,22,24)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    YPNMGVPBZOMOTB-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=NC(=CC=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Cl
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C19H16ClN3O2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    353.8 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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